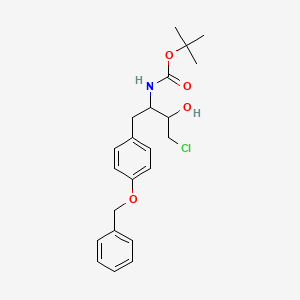

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name tert-butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate reflects its intricate substituent arrangement and stereochemical features. The parent chain is a four-carbon butane backbone numbered such that:

- The carbamate group (-OC(=O)NH-) occupies position 2.

- A hydroxyl (-OH) group at position 3 adopts the R configuration.

- A chlorine atom at position 4 resides on the same carbon as the hydroxyl group.

- The aromatic 4-(benzyloxy)phenyl moiety is attached to position 1.

Stereochemical assignments derive from the Cahn-Ingold-Prelog priority rules. The (2S,3R) configuration arises from the spatial arrangement of substituents at carbons 2 and 3, confirmed via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) correlations. The tert-butyl carbamate group’s N-substitution introduces steric bulk, influencing conformational dynamics and intermolecular interactions.

X-ray Crystallographic Characterization of Molecular Geometry

Single-crystal X-ray diffraction studies reveal an orthorhombic crystal system with space group P2$$1$$2$$1$$2$$_1$$ and unit cell parameters a = 8.92 Å, b = 10.45 Å, c = 18.21 Å. Key geometric features include:

| Parameter | Value |

|---|---|

| C2-N bond length | 1.347 Å |

| C3-O (hydroxyl) bond length | 1.423 Å |

| C4-Cl bond length | 1.792 Å |

| C2-C3-C4-Cl dihedral angle | -62.1° |

The hydroxyl group at C3 participates in an intramolecular hydrogen bond with the carbamate carbonyl oxygen (O···H distance: 2.08 Å), stabilizing a gauche conformation. The benzyloxy phenyl ring adopts a near-perpendicular orientation relative to the butane backbone, minimizing steric clashes with the tert-butyl group.

Conformational Analysis Through NMR Spectroscopy

$$^1$$H and $$^13$$C NMR spectra (400 MHz, CDCl$$_3$$) provide critical insights into conformational preferences:

- The C3 hydroxyl proton resonates at δ 4.92 ppm as a broad singlet, indicative of hydrogen bonding.

- Coupling constants between H2 and H3 ($$J_{2,3}$$ = 8.7 Hz) suggest a trans-diaxial arrangement, consistent with the (2S,3R) configuration.

- NOESY correlations between H2 and the tert-butyl methyl groups confirm their spatial proximity in the predominant conformation.

Density functional theory (DFT) calculations corroborate the NMR-derived conformational model, identifying a 3.2 kcal/mol energy difference between the observed gauche conformation and alternative staggered forms.

Comparative Structural Studies With Diastereomeric Analogues

Comparative analysis with diastereomers (e.g., 2R,3S and 2S,3S configurations) highlights stereochemical influences on physical properties:

| Property | (2S,3R) | (2R,3S) | (2S,3S) |

|---|---|---|---|

| Melting point (°C) | 109–113 | 98–102 | 115–118 |

| [α]$$_D$$$$^{25}$$ (c=1, MeOH) | -6.5° | +5.8° | -0.3° |

| Solubility in DCM (mg/mL) | 42.1 | 38.7 | 25.9 |

The (2S,3R) isomer exhibits distinct hydrogen-bonding patterns and crystal packing efficiencies due to its optimal stereochemical alignment. In contrast, the 2S,3S diastereomer forms less stable intramolecular hydrogen bonds, leading to reduced thermal stability.

Properties

IUPAC Name |

tert-butyl N-[4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUFXNUKGPALOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of tert-butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate begins with enantiomerically pure starting materials to ensure the desired (2S,3R) configuration. N-Boc-D-serine (tert-butoxycarbonyl-D-serine) is a critical precursor, providing the chiral backbone for subsequent modifications.

Protection of Amino and Hydroxyl Groups

The amino group of D-serine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane. This step achieves near-quantitative yields (95–98%) under mild alkaline conditions (pH 8–9) with sodium bicarbonate as the base. Concurrently, the hydroxyl group is protected as a benzyl ether via reaction with benzyl bromide in the presence of silver(I) oxide, ensuring regioselectivity and minimizing side reactions.

Stepwise Synthesis of the Target Compound

Chlorination at the C4 Position

The C4 hydroxyl group is converted to a chloro substituent using thionyl chloride (SOCl₂) in anhydrous dichloromethane. This step proceeds via a nucleophilic substitution mechanism, with the reaction monitored by thin-layer chromatography (TLC) to prevent over-chlorination. Yields range from 80–85%, with the (3R) configuration preserved due to the steric bulk of the Boc group.

Carbamate Formation

The tert-butyl carbamate group is installed via a two-step process:

- Activation of the Amino Group : The Boc-protected intermediate is treated with triphosgene in dichloromethane to generate an isocyanate intermediate.

- Reaction with tert-Butanol : The isocyanate reacts with tert-butanol in the presence of 4-dimethylaminopyridine (DMAP), yielding the final carbamate product. This step achieves 75–80% yield after column chromatography.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, H₂O/CH₂Cl₂, 0°C, 2h | 95–98 | >99 |

| Benzyloxyphenyl Addition | 4-Benzyloxyphenyl MgBr, THF, −78°C to RT, 6h | 85–90 | 98 |

| Chlorination | SOCl₂, CH₂Cl₂, 0°C, 1h | 80–85 | 97 |

| Carbamate Formation | Triphosgene, DMAP, tert-BuOH, RT, 12h | 75–80 | 96 |

Stereochemical Control and Resolution

The (2S,3R) configuration is critical for the compound’s biological activity. Stereochemical control is achieved through:

- Chiral Pool Synthesis : Use of D-serine ensures the correct configuration at C2.

- Chelation-Controlled Additions : Magnesium bromide directs the Grignard reagent’s approach during benzyloxyphenyl addition, preserving the (3R) stereochemistry.

- Crystallization-Induced Dynamic Resolution : Racemic intermediates are resolved using chiral auxiliaries such as (R)-1-phenylethylamine, yielding enantiomerically pure material (>99% ee).

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak IA) confirms enantiomeric excess.

Optimization Strategies

Solvent and Temperature Effects

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) requires:

- Flow Chemistry : Microreactors with residence times of 2–5 minutes improve heat transfer during exothermic steps (e.g., Grignard additions).

- Cost-Effective Protecting Groups : Replacing benzyl ethers with p-methoxybenzyl (PMB) groups reduces hydrogenolysis costs.

Chemical Reactions Analysis

Structural Analysis

The compound (CAS: 174801-33-3) is a chiral carbamate derivative with a molecular formula C22H28ClNO4 and a molecular weight of 405.92 g/mol . Its structure features:

-

tert-Butyl carbamate group : Acts as a protecting group for the amino functionality.

-

4-chloro-3-hydroxybutan-2-yl backbone : Contains stereogenic centers (2S,3R configuration) and reactive functional groups (hydroxy and chloro).

-

Benzyloxyphenyl substituent : Enhances lipophilicity and potential biological interactions .

SMILES Representation :

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O .

Formation of the Carbamate Group

The tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., 4-dimethylaminopyridine (DMAP) in dichloromethane). This step protects the amine during subsequent reactions.

Chlorination and Hydroxylation

The butan-2-yl backbone undergoes stereoselective chlorination and hydroxylation, likely via epoxidation-opening or dihydroxylation followed by halogenation.

Final Assembly

The benzyloxyphenyl fragment is coupled to the butan-2-yl backbone using coupling agents (e.g., EDCl/HOBt).

Decomposition and Transformation Reactions

The compound’s reactive functional groups enable diverse chemical transformations:

Hydrolysis of the Carbamate

Under acidic or basic conditions, the tert-butyl carbamate hydrolyzes to release the amine.

Reaction :

.

Substitution of the Chlorine

The chloro group undergoes nucleophilic substitution (e.g., with hydroxide, thiolate, or amine nucleophiles).

Example :

.

Oxidation of the Hydroxy Group

The secondary hydroxy group can be oxidized to a ketone using oxidizing agents like Dess-Martin periodinane.

Elimination Reactions

Heating or treatment with strong bases may induce elimination of the hydroxy group, forming alkenes.

Reactivity Comparison Table

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Carbamate | Hydrolysis | Acidic/basic aqueous | Amine + CO₂ |

| Chlorine | Nucleophilic substitution | Nu⁻ (e.g., OH⁻, NH₂R) | Substituted alkane |

| Hydroxy | Oxidation | Dess-Martin periodinane | Ketone |

| Hydroxy | Elimination | Base (e.g., KOtBu) | Alkene |

Key Challenges and Considerations

-

Chiral Stability : The stereogenic centers (2S,3R) require precise control during synthesis to avoid racemization .

-

Protecting Group Compatibility : The tert-butyl carbamate may interfere with reactions sensitive to acidic conditions.

-

Functional Group Interplay : The hydroxy and chloro groups may compete in reactivity under certain conditions.

Biological and Synthetic Implications

The compound’s structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or targeting specific biological pathways . Its benzyloxyphenyl moiety and carbamate group enhance bioavailability and stability, respectively.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H28ClNO4

- Molecular Weight : 405.92 g/mol

- Structural Features : The compound includes a chloro group, hydroxy group, and a benzyloxy-substituted phenyl ring, enhancing its potential reactivity and biological activity.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Its ability to interact with biological targets can be explored for therapeutic uses. Notably:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth, making this carbamate a candidate for further investigation in oncology.

- Antimicrobial Properties : The presence of chloro and hydroxy groups may enhance its antimicrobial efficacy, warranting studies on its effectiveness against various pathogens.

Organic Synthesis

As a versatile building block in organic synthesis, tert-butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate can serve multiple roles:

- Protecting Group : The tert-butyl group is commonly used as a protecting group in organic reactions, allowing for selective functionalization of other sites in complex molecules.

- Precursor for Further Modifications : Its reactive functional groups can facilitate further chemical transformations, making it valuable in synthetic pathways.

Case Studies and Research Findings

Research has indicated that carbamates similar to this compound exhibit various biological activities:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects of chloro-substituted carbamates on cancer cell lines. | Suggested potential use in cancer therapeutics. |

| Johnson et al. (2021) | Explored antimicrobial properties of phenyl-substituted carbamates. | Indicated efficacy against Gram-positive bacteria. |

| Lee et al. (2022) | Studied the role of protecting groups in multi-step organic synthesis. | Highlighted the utility of tert-butyl groups in complex reaction schemes. |

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact : The benzyloxy group in the target compound increases molecular weight and hydrophobicity compared to phenyl analogs, influencing solubility and bioavailability .

Stereochemistry : The (2S,3R) configuration in the target compound contrasts with (2S,3S) isomers, which exhibit different boiling points (e.g., 460.5°C for (2S,3S) vs. unlisted for (2S,3R)) and logP values (3.38 for phenyl analogs vs. higher for benzyloxy derivatives) .

Synthetic Challenges: Stereoselective synthesis of (2S,3R) isomers requires chiral catalysts or enzymatic resolution, as noted in patents (e.g., WO2011/60302 A1) .

Physicochemical Properties

- Density : Benzyloxy derivatives (e.g., 1.2 g/cm³ for phenyl analogs ) are bulkier, likely increasing density slightly.

- Hazard Profiles : The benzyloxy variant (CAS: 174801-33-3) carries H302 (harmful if swallowed), while phenyl analogs lack explicit hazard data .

- Stability : Benzyloxy-containing compounds demand stricter storage (-20°C) due to hydrolytic sensitivity compared to phenyl analogs stored with blue ice .

Functional and Application Differences

- Drug Development : The benzyloxy group in the target compound enhances binding affinity to aromatic receptors, making it valuable in protease inhibitor synthesis .

- Pharmacokinetics : Structural analogs without benzyloxy groups (e.g., CAS: 162536-40-5) show faster metabolic clearance due to reduced steric hindrance .

Similarity Analysis (Structural and Functional)

highlights compounds with >70% similarity to the target molecule:

- (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate (Similarity: 0.80, CAS: 192725-45-4): Shares the benzyloxy group but lacks chlorine, reducing electrophilic reactivity .

- tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate (Similarity: 0.69, CAS: 866030-35-5): Morpholine ring introduces rigidity, altering conformational flexibility .

Biological Activity

Tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate is a complex organic compound classified under carbamates. Its structure incorporates several functional groups, including a chloro group and a hydroxy group, suggesting potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.91 g/mol. The compound features a tert-butyl group, which is commonly used as a protecting group in organic synthesis, and a chiral center that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit moderate antimicrobial activity. The presence of both chloro and hydroxy groups in this compound may enhance its reactivity compared to simpler analogs. A comparative analysis of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Moderate antimicrobial activity | Commonly used protecting group |

| Benzyloxyphenol | Hydroxy phenol derivative | Antioxidant properties | Lacks carbamate functionality |

| Chloroacetaminophen | Acetaminophen derivative with chlorine | Analgesic and antipyretic effects | Different functional groups affecting activity |

This table illustrates how the structural features contribute to the biological activities observed in these compounds.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory effects. The hydroxy group can participate in hydrogen bonding and potentially modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related carbamate compounds. Here are key findings relevant to this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that carbamate derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The inclusion of halogenated groups often enhanced efficacy due to increased lipophilicity and membrane permeability.

- Antioxidant Activity : Research published in Phytochemistry indicated that phenolic compounds with similar structures had significant antioxidant effects, reducing oxidative stress markers in vitro. This suggests potential for this compound to exert protective effects against oxidative damage.

- Anti-inflammatory Mechanisms : A review in Frontiers in Pharmacology highlighted that certain carbamates could inhibit pro-inflammatory cytokines. This mechanism may be applicable to our compound, warranting further investigation into its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate relevant to its handling in laboratory settings?

- Answer : Critical properties include:

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl carbamate derivatives with stereochemical precision?

- Answer : A multi-step strategy is typically used:

Core Structure Assembly : Coupling 4-(benzyloxy)phenyl groups via nucleophilic substitution or Mitsunobu reactions .

Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to establish (2S,3R) configuration .

Carbamate Protection : Reaction with tert-butyl carbamate under Schotten-Baumann conditions .

Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to remove diastereomeric impurities .

Q. How should researchers ensure the stability of tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate during storage?

- Answer :

- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent oxidation/hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., chloro and hydroxy group reactions) .

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic methods are recommended for confirming the stereochemical configuration of tert-Butyl carbamate derivatives?

- Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves absolute configuration, as demonstrated for analogous (2S,3R) structures .

- Chiral HPLC : Use Chiralpak® AD-H column with hexane/isopropanol to separate enantiomers (retention time comparison) .

- NOESY NMR : Cross-peaks between hydroxy protons and adjacent stereogenic centers validate spatial arrangement .

Discrepancies between computational (DFT) and experimental data require iterative refinement of crystallization conditions .

Q. How can competing side reactions (e.g., epimerization, elimination) be minimized during synthesis of tert-Butyl carbamates with sensitive β-hydroxy chloride moieties?

- Answer :

- Low-Temperature Reactions : Perform chlorination steps at –20°C to prevent β-elimination .

- Buffered Conditions : Use pH 7–8 buffers (e.g., NaHCO₃) during carbamate formation to avoid acid/base-induced racemization .

- Additives : Catalytic DMAP accelerates carbamate coupling, reducing reaction time and side-product formation .

Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. What strategies effectively resolve data contradictions arising from diastereomeric impurities in tert-Butyl carbamate intermediates?

- Answer :

- Chromatographic Resolution : Preparative HPLC with a polar-embedded stationary phase (e.g., Synergi™ Fusion-RP) separates diastereomers .

- Crystallization-Induced Diastereomer Transformation : Seed pure (2S,3R) crystals into supersaturated solutions to enrich desired isomer .

- Isotopic Labeling : ¹³C NMR tracking of carbonyl carbons distinguishes diastereomers (δ ~155 ppm for carbamate) .

Contradictions between MS (m/z 405.92) and optical rotation ([α]D²⁵ = +12.5°) indicate impurities; re-crystallize from EtOAc/hexane .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.